molecular formula C13H7F3N2O4 B12596990 2,4-Dinitro-3'-(trifluoromethyl)-1,1'-biphenyl CAS No. 872604-15-4

2,4-Dinitro-3'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B12596990
CAS No.: 872604-15-4
M. Wt: 312.20 g/mol
InChI Key: JEMTUNFLWSGRLC-UHFFFAOYSA-N
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Description

2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl is a chemical compound with the molecular formula C13H8F3N3O4 and a molecular weight of 327.22 g/mol . This compound is characterized by the presence of nitro groups at the 2 and 4 positions, and a trifluoromethyl group at the 3’ position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl typically involves nitration reactions. The process begins with the nitration of biphenyl compounds using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction conditions, such as temperature and concentration of reagents, are carefully monitored to ensure the selective introduction of nitro groups at the desired positions. Industrial production methods may involve large-scale nitration reactors with continuous monitoring and control systems to maintain product quality and yield.

Chemical Reactions Analysis

2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving aromatic nitration and substitution reactions.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a building block for drug development.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar compounds to 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl include:

The presence of the trifluoromethyl group in 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl imparts unique properties such as increased lipophilicity and stability, making it distinct from its analogs.

Properties

CAS No.

872604-15-4

Molecular Formula

C13H7F3N2O4

Molecular Weight

312.20 g/mol

IUPAC Name

2,4-dinitro-1-[3-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C13H7F3N2O4/c14-13(15,16)9-3-1-2-8(6-9)11-5-4-10(17(19)20)7-12(11)18(21)22/h1-7H

InChI Key

JEMTUNFLWSGRLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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